![molecular formula C13H15N3O4 B2517456 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid CAS No. 903857-58-9](/img/structure/B2517456.png)
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid, also known as HQB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased synaptic transmission, enhanced learning and memory, inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid in lab experiments is its specificity for the AMPA receptor, which allows for the selective modulation of synaptic transmission. However, one limitation is the need for specialized equipment and expertise to synthesize and study this compound.
Zukünftige Richtungen
There are many future directions for research on 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid, including the development of new drugs targeting the AMPA receptor, the investigation of this compound's effects on other types of ionotropic glutamate receptors, and the exploration of this compound's potential applications in other fields of scientific research, such as neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to fully understand this compound's mechanism of action and its biochemical and physiological effects.
Synthesemethoden
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid can be synthesized using a variety of methods, including the reaction of quinoxaline-2-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid beta-lactone, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of quinoxaline-2-carboxylic acid with N-Boc-L-aspartic acid beta-lactone, followed by deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting the AMPA receptor.
Eigenschaften
IUPAC Name |
4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-11-8-16(10-5-2-1-4-9(10)15-11)13(20)14-7-3-6-12(18)19/h1-2,4-5H,3,6-8H2,(H,14,20)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSIAYOZMXVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

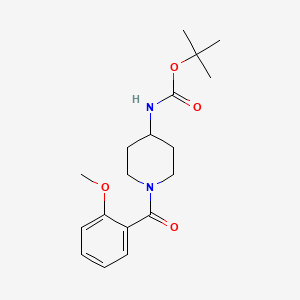


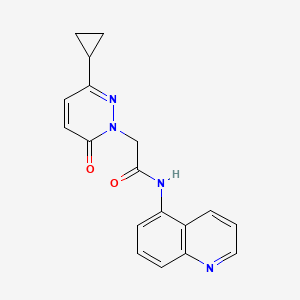

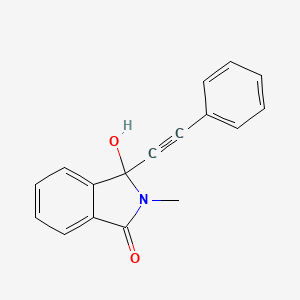
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)
![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)
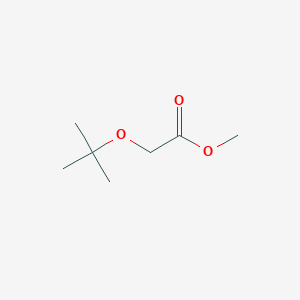
![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)
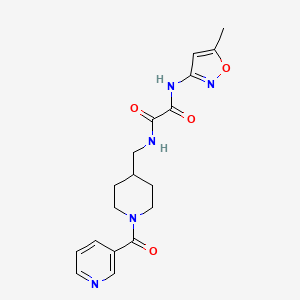
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)